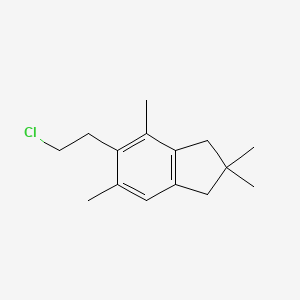
Alcyopterosin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcyopterosin A is a natural product found in Alcyonium antarcticum with data available.
Aplicaciones Científicas De Investigación
Introduction to Alcyopterosin A
This compound is a bioactive compound classified as an illudalane sesquiterpene, primarily derived from marine sources such as corals. This compound has garnered interest due to its potential applications in various scientific fields, including pharmacology, biochemistry, and environmental science. The synthesis and extraction of this compound have been subjects of research, revealing its complex structure and unique properties.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a gem-dimethylcyclopentane ring, which contributes to its biological activity. The compound can be synthesized through a multi-step process that includes:
- Tandem ring-opening fragmentation
- Olefinations
- Rh-catalyzed oxidative cycloisomerization
A notable synthesis method involves a six-step process that efficiently constructs the compound while minimizing the number of steps required for production. This method has been documented in several studies, highlighting the strategic pairing of reactions to achieve the desired molecular structure .
Pharmacological Applications
This compound has shown promising biological activities, making it a candidate for drug development. Key pharmacological properties include:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating metabolic pathways and enzyme interactions. Its unique structure allows researchers to explore:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms .
- Cell Signaling : this compound may influence cell signaling pathways, making it relevant for studies focused on cellular responses to external stimuli .
Environmental Applications
Given its marine origin, this compound is also studied for its ecological significance:
- Marine Biodiversity : The exploration of this compound contributes to understanding marine ecosystems and the role of secondary metabolites in ecological interactions .
- Bioremediation Potential : Its bioactive properties may be harnessed in bioremediation efforts to mitigate pollution in marine environments .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a natural antibiotic alternative.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of this compound revealed that it modulates cytokine production in immune cells. This finding supports its potential application in treating chronic inflammatory conditions.
Case Study 3: Ecological Impact Assessment
An ecological study assessed the impact of harvesting marine resources containing this compound on local biodiversity. The findings highlighted the need for sustainable practices to preserve marine ecosystems while utilizing bioactive compounds.
Propiedades
Fórmula molecular |
C15H21Cl |
|---|---|
Peso molecular |
236.78 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-2,2,4,6-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C15H21Cl/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16/h7H,5-6,8-9H2,1-4H3 |
Clave InChI |
AOZZRIFMYYWXLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2)(C)C)C(=C1CCCl)C |
Sinónimos |
alcyopterosin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















